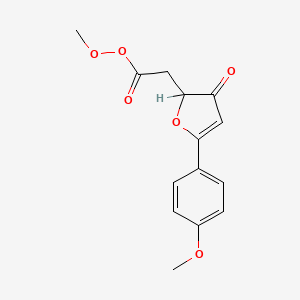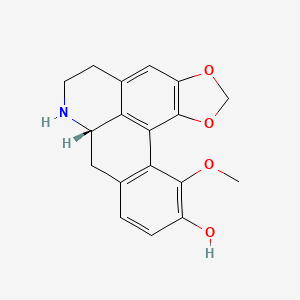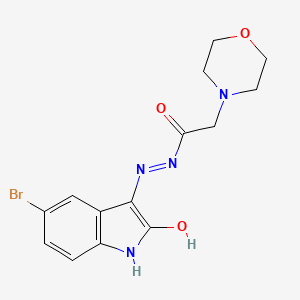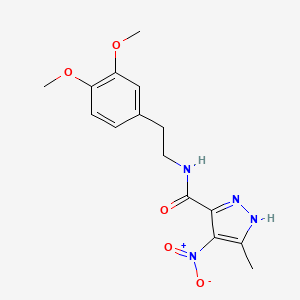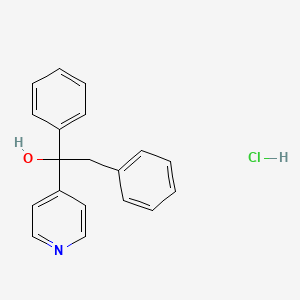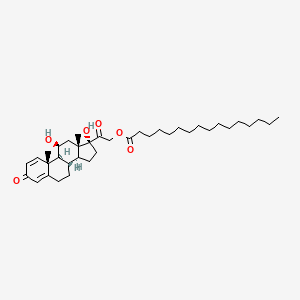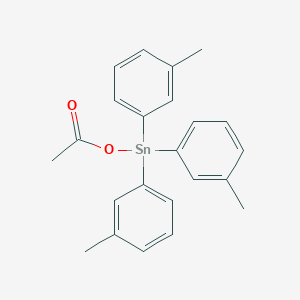
Tri-m-tolyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-m-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three m-tolyl groups (methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including its use as a molluscicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tri-m-tolyltin acetate typically involves the reaction of m-tolylmagnesium bromide with tin(IV) chloride, followed by the addition of acetic acid. The reaction can be summarized as follows:
Preparation of m-tolylmagnesium bromide: This is achieved by reacting m-tolyl bromide with magnesium in anhydrous ether.
Formation of tri-m-tolyltin chloride: The m-tolylmagnesium bromide is then reacted with tin(IV) chloride to form tri-m-tolyltin chloride.
Formation of this compound: Finally, tri-m-tolyltin chloride is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tri-m-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or other carboxylates.
Major Products
Oxidation: Tin oxides and m-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Tri-m-tolyltin acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its molluscicidal properties.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of tri-m-tolyltin acetate involves its interaction with biological membranes and enzymes. It disrupts cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cell death. This is particularly effective against mollusks, making it a potent molluscicide.
Comparación Con Compuestos Similares
Similar Compounds
- Triphenyltin acetate
- Tributyltin acetate
- Triethyltin acetate
Comparison
Tri-m-tolyltin acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to triphenyltin acetate, it has different reactivity and toxicity profiles. Tributyltin acetate and triethyltin acetate have different alkyl groups, leading to variations in their applications and effectiveness.
Propiedades
Número CAS |
15826-89-8 |
|---|---|
Fórmula molecular |
C23H24O2Sn |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
tris(3-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
DUQUVLXUOBKCKL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
